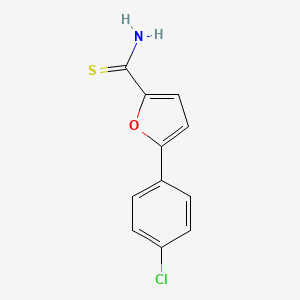

5-(4-Chlorophenyl)furan-2-carbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNOS |

|---|---|

Molecular Weight |

237.71 g/mol |

IUPAC Name |

5-(4-chlorophenyl)furan-2-carbothioamide |

InChI |

InChI=1S/C11H8ClNOS/c12-8-3-1-7(2-4-8)9-5-6-10(14-9)11(13)15/h1-6H,(H2,13,15) |

InChI Key |

WLAFGLOGLNPEJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=S)N)Cl |

Origin of Product |

United States |

Advanced Characterization Techniques for Furan 2 Carbothioamide Derivatives

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is a cornerstone for determining the molecular structure of novel compounds. By probing the interaction of molecules with electromagnetic radiation, chemists can piece together the atomic connectivity and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. In the analysis of furan-2-carbothioamide (B93836) derivatives, ¹H and ¹³C NMR are fundamental.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For a compound like 5-(4-Chlorophenyl)furan-2-carbothioamide, one would expect to see distinct signals for the protons on the furan (B31954) ring, the p-substituted chlorophenyl ring, and the thioamide (-CSNH₂) group. The protons on the furan ring typically appear as doublets, while the protons on the chlorophenyl ring often present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The thioamide protons would likely appear as a broad singlet, and its chemical shift could be solvent-dependent due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, signals corresponding to the furan ring carbons, the chlorophenyl ring carbons (including the carbon atom bonded to chlorine), and the thioamide carbon (C=S) would be expected. The chemical shift of the thioamide carbon is particularly diagnostic, typically appearing significantly downfield.

¹⁹F NMR: While not directly applicable to this specific molecule, in derivatives containing fluorine, ¹⁹F NMR would be a crucial technique for confirming the presence and chemical environment of fluorine atoms.

A study on related 4-[(5-aryl-2-furyl)carbonothioyl]morpholines, which share the core thioamide feature, demonstrated the use of ¹H NMR to confirm their structures. For instance, in 4-{[5-(4-isopropylphenyl)-2-furyl]carbonothioyl}morpholine, the furan protons were observed as doublets at 7.15 and 7.03 ppm, while the aromatic protons appeared as doublets at 7.69 and 7.34 ppm.

Table 1: Representative ¹H NMR Spectral Data for a Related Furan Carbothioamide Derivative Data for 4-{[5-(4-isopropylphenyl)-2-furyl]carbonothioyl}morpholine

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Ar-H | 7.69 | d |

| Ar-H | 7.34 | d |

| Furan-H | 7.15 | d |

| Furan-H | 7.03 | d |

| (CH₂)₂N | 4.14 | brs |

| (CH₂)₂O | 3.75 | brs |

| CHMe₂ | 2.92 | septet |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the primary thioamide, typically seen in the 3400-3100 cm⁻¹ region. The C=S stretching vibration, a key marker for the thioamide group, is often found in the 1200-1050 cm⁻¹ range, although it can be coupled with other vibrations. Other expected bands would include C=C stretching for the aromatic and furan rings (around 1600-1450 cm⁻¹) and the C-Cl stretching vibration. In a study of a related imidazole (B134444) derivative, FT-IR spectroscopy was used to identify key vibrational modes, correlating experimental spectra with theoretical calculations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong signals in Raman spectra. The C=S bond, due to its polarizability, can also produce a distinct Raman signal.

Table 2: Expected IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ (Thioamide) | N-H Stretch | 3400 - 3100 |

| Aromatic/Furan Rings | C=C Stretch | 1600 - 1450 |

| Thioamide | C=S Stretch | 1200 - 1050 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. The mass spectrum would show a molecular ion peak [M]⁺, and due to the presence of chlorine, a characteristic isotopic pattern ([M+2]⁺ peak) with an intensity ratio of approximately 3:1 would be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the chlorophenyl ring, the furan ring, and the carbothioamide group, would be expected to give rise to strong absorptions in the UV region. Studies on related furan derivatives have shown that electronic transitions are typically of the π→π* type. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of substituents.

Single-Crystal X-ray Diffraction for Solid-State Conformation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the planarity of the furan and phenyl rings and the relative orientation of these two rings. It would also detail the geometry of the thioamide group and provide insight into intermolecular interactions, such as hydrogen bonding involving the thioamide N-H protons and the sulfur atom, which dictate the crystal packing. The analysis of related structures often shows that intermolecular hydrogen bonds and other weak interactions play a crucial role in stabilizing the crystal lattice.

Table 3: Key Parameters Obtained from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Geometric details of the molecular structure |

| Torsion Angles | Conformation of the molecule (e.g., twist between rings) |

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

In Vitro Pharmacological Investigations of 5 4 Chlorophenyl Furan 2 Carbothioamide and Analogues

Assessment of Anticancer Activity

The search for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of cancer research. In this context, heterocyclic compounds, particularly those containing furan (B31954) and thiophene (B33073) moieties, have garnered significant attention due to their diverse pharmacological activities. Among these, 5-(4-Chlorophenyl)furan-2-carbothioamide and its analogues have emerged as a promising class of compounds with potent anticancer properties. This article delves into the in vitro pharmacological investigations of these compounds, focusing on their anticancer activity, cell line specificity, and the underlying cellular mechanisms of their antineoplastic effects.

Cell Line Specificity and Potency Evaluation (e.g., MCF-7, HepG2, Huh-7, HeLa, A549)

Extensive in vitro studies have demonstrated the cytotoxic effects of this compound and its derivatives against a panel of human cancer cell lines. The potency of these compounds often varies depending on the specific cell line and the structural modifications of the parent compound.

Notably, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against human liver cancer (HepG2 and Huh-7) and breast cancer (MCF-7) cell lines. nih.gov For instance, the p-tolylcarbamothioyl)furan-2-carboxamide derivative exhibited the highest anticancer activity against hepatocellular carcinoma at a concentration of 20 μg/mL. nih.gov Another study highlighted a novel benzimidazole (B57391) derivative that displayed potent antiproliferative activities against HepG2 and human lung cancer (A549) cells. jksus.org

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for evaluating potency. For example, a phosphomolybdate based hybrid solid demonstrated considerable inhibitory effects with IC50 values of 33.79 μmol L-1, 25.17 μmol L-1, and 32.11 μmol L-1 against HepG2, A549, and MCF-7 cells, respectively. nih.gov Furthermore, certain furan derivatives have shown IC50 values of 18.8 µM against MCF-7 cells and 35.01 µM against HepG2 cells.

Table 1: Cytotoxic Activity of Selected Furan Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) |

| Phosphomolybdate Hybrid | HepG2 | 33.79 |

| Phosphomolybdate Hybrid | A549 | 25.17 |

| Phosphomolybdate Hybrid | MCF-7 | 32.11 |

| N-(2-chlorophenyl)furan-2-carboxamide | MCF-7 | 18.8 |

| N-(2-chlorophenyl)furan-2-carboxamide | HepG2 | 35.01 |

| Benzimidazole Derivative (se-182) | HepG2 | 15.58 |

| Benzimidazole Derivative (se-182) | A549 | 15.80 |

| Benzimidazole Derivative (se-182) | MCF-7 | 32.73 |

The data clearly indicates that the anticancer activity of these compounds is cell line-specific, with some derivatives showing higher potency against liver and lung cancer cells, while others are more effective against breast cancer cells. This specificity is crucial for the development of targeted cancer therapies.

Cellular Mechanistic Studies of Antineoplastic Effects

To understand how these compounds exert their anticancer effects, researchers have investigated their impact on key cellular processes, including cell cycle progression and programmed cell death (apoptosis).

Several studies have revealed that this compound analogues can disrupt the normal cell cycle of cancer cells, leading to cell cycle arrest at specific phases. For instance, certain thiazolidinone compounds containing a furan moiety exhibit antiproliferative activity in a cell cycle stage-dependent manner. nih.gov

Specifically, some novel 5-(4-chlorophenyl)furan derivatives have been shown to cause cell-cycle arrest at the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. The accumulation of cells in the pre-G1 phase, an indicator of apoptotic cells, has also been observed following treatment with these compounds. nih.gov A phosphomolybdate based hybrid solid was found to arrest A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase of the cell cycle. nih.gov

Apoptosis is a natural and controlled process of cell death that is essential for normal development and tissue homeostasis. Many anticancer drugs work by inducing apoptosis in cancer cells. Research has shown that this compound and its analogues are potent inducers of apoptosis. nih.govnih.gov

The intrinsic or mitochondrial pathway of apoptosis is a major mechanism through which cells undergo programmed cell death. This pathway is initiated by various intracellular stresses and involves the permeabilization of the mitochondrial outer membrane. Studies on certain 5-(4-chlorophenyl)furan derivatives suggest their involvement in modulating this pathway to induce apoptosis. nih.gov

The apoptotic process is regulated by a complex network of proteins. Key players include the caspase family of proteases (such as Caspase-3 and Caspase-9), the tumor suppressor protein p53, and the Bcl-2 family of proteins (including the pro-apoptotic Bax and the anti-apoptotic Bcl-2).

Investigations into the molecular mechanisms of apoptosis induction by 5-(4-chlorophenyl)furan analogues have revealed their ability to modulate the expression and activity of these critical apoptotic markers. For example, some derivatives have been shown to increase the levels of active Caspase-3 and Caspase-9, which are executioner and initiator caspases, respectively. nih.gov

Furthermore, these compounds can influence the balance between pro-apoptotic and anti-apoptotic proteins. An upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 are often observed in cancer cells treated with these furan derivatives. nih.govpsu.edu The tumor suppressor p53, which can regulate both Bcl-2 and Bax expression, is also a target of these compounds, further contributing to the induction of apoptosis. nih.govpsu.edu

Table 2: Regulation of Apoptotic Markers by Furan Derivatives

| Apoptotic Marker | Effect of Furan Derivatives | Role in Apoptosis |

| Caspase-3 | Upregulation/Activation | Executioner Caspase |

| Caspase-9 | Upregulation/Activation | Initiator Caspase |

| p53 | Upregulation/Activation | Tumor Suppressor, Apoptosis Inducer |

| Bax | Upregulation | Pro-apoptotic Protein |

| Bcl-2 | Downregulation | Anti-apoptotic Protein |

Induction of Programmed Cell Death (Apoptosis)

Reactive Oxygen Species (ROS) Generation

The induction of reactive oxygen species (ROS) is a recognized mechanism through which certain anticancer agents exert their cytotoxic effects. While direct studies on this compound are limited, research on structurally related compounds provides insights into this potential mechanism. For instance, a structural analogue, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560), has been shown to suppress the growth of human lung cancer cells in a ROS-dependent manner nih.gov. This compound was observed to rapidly and dose-dependently induce the generation of ROS, leading to cell-cycle arrest at the G1 phase nih.gov. The growth-inhibitory effects of SC-560 could be blocked by pretreatment with antioxidants, confirming the critical role of ROS in its mechanism of action nih.gov. This evidence suggests that the 5-(4-chlorophenyl)furan scaffold may contribute to the generation of ROS, a hypothesis that warrants further investigation for this compound.

Interaction with Microtubule Dynamics (e.g., Microtubule Stabilizing Agents)

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain compounds can interfere with the assembly or disassembly of microtubules, leading to cell cycle arrest and apoptosis. While specific data on the interaction of this compound with microtubule dynamics is not extensively documented, the broader class of 5-aryl-furan derivatives has shown promise in this area. Research into colchicine (B1669291) binding site inhibitors (CBSIs) has led to the development of compounds that can disrupt microtubule polymerization. These agents can act as vascular-disrupting agents by either preventing the formation of new blood vessels or destroying existing tumor vasculature. The core structure of these inhibitors often features a furan or thiophene ring linking two aryl rings, a motif present in this compound. This structural similarity suggests that this compound and its analogues could potentially interact with tubulin and disrupt microtubule dynamics, a promising avenue for anticancer drug development.

Angiogenesis-Related Target Inhibition (e.g., Vascular Endothelial Growth Factor Receptor 2 - VEGFR2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for anticancer therapies. Several studies have highlighted the potential of heterocyclic compounds, including those containing furan and pyrimidine (B1678525) scaffolds, as VEGFR-2 inhibitors. For example, a series of novel furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives were designed and synthesized as potent VEGFR-2 inhibitors nih.gov. Several of these compounds demonstrated highly potent dose-related inhibition of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range nih.gov. The structure-activity relationship studies of these compounds often reveal that specific substitutions on the aryl rings can significantly influence their inhibitory activity. The presence of a 4-chlorophenyl group in some potent VEGFR-2 inhibitors suggests that the this compound scaffold is a promising starting point for the design of novel anti-angiogenic agents nih.gov.

Evaluation of Antimicrobial Efficacy

In addition to their anticancer potential, furan-2-carbothioamide (B93836) derivatives have been investigated for their antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and these compounds have shown encouraging results against a range of bacterial and fungal strains.

Antibacterial Spectrum Analysis (e.g., against Gram-positive and Gram-negative bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant antibacterial activity. In one study, these compounds were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria mdpi.com. The results indicated notable inhibition zones and minimum inhibitory concentrations (MICs) against these strains mdpi.com. The presence of an aromatic moiety in these compounds is thought to contribute to their enhanced lipophilicity, which may facilitate their penetration through the bacterial cell wall mdpi.com. Another study on N-(4-bromophenyl)furan-2-carboxamide and its analogues also reported antibacterial activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus nih.gov.

Table 1: Antibacterial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives

| Compound/Strain | Staphylococcus aureus (Inhibition Zone mm) | Escherichia coli (Inhibition Zone mm) |

|---|---|---|

| Derivative 1 | 15 | 12 |

| Derivative 2 | 17 | 14 |

| Derivative 3 | 16 | 13 |

| Gentamicin (Standard) | 25 | 22 |

Data is representative of findings for analogous compounds and not specific to this compound.

Antifungal Spectrum Analysis (e.g., against various fungal strains like Aspergillus niger, Candida albicans, Fusarium bracchygibossum)

The antifungal potential of carbamothioyl-furan-2-carboxamide derivatives appears to be even more prominent than their antibacterial activity mdpi.com. These compounds have been evaluated against various fungal strains, including Aspergillus niger and Fusarium brachygibbossum, showing significant inhibition mdpi.com. The antifungal activity of these compounds highlights their potential as broad-spectrum antimicrobial agents. Studies on other furan derivatives have also reported promising antifungal activity against strains like Candida albicans researchgate.netnih.govbuketov.edu.kzscite.ai.

Table 2: Antifungal Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives

| Compound/Strain | Aspergillus niger (Inhibition Zone mm) | Fusarium brachygibbossum (Inhibition Zone mm) |

|---|---|---|

| Derivative A | 18 | 16 |

| Derivative B | 20 | 18 |

| Derivative C | 19 | 17 |

| Standard Antifungal | 28 | 25 |

Data is representative of findings for analogous compounds and not specific to this compound.

Proposed Biological Mechanisms for Antimicrobial Action

The antimicrobial activity of furan-2-carbothioamide derivatives is believed to stem from a combination of factors. The lipophilic nature of the aromatic moiety likely enhances the compounds' ability to traverse the microbial cell membrane mdpi.com. Once inside the cell, the nucleophilic character of the nitrogen and sulfur atoms in the carbothioamide group may play a role in inhibiting essential cellular processes mdpi.com. Furthermore, it has been proposed that thiourea (B124793) derivatives can act as inhibitors of bacterial actin MreB, a protein crucial for maintaining cell shape and polarity in bacteria, leading to a non-specific inhibition of bacterial growth mdpi.com. For antifungal action, the specific mechanisms are still under investigation but are thought to involve disruption of cell membrane integrity and inhibition of essential fungal enzymes.

Antiviral Activity (e.g., SARS-CoV-2 Main Protease Inhibition)

The emergence of novel viral pathogens, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has underscored the urgent need for the development of new antiviral agents. A key target for anti-coronaviral drug design is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govnih.gov The furan scaffold has been identified as a promising starting point for the design of such inhibitors. amazonaws.com

Research into furan-based compounds has revealed significant antiviral potential, particularly within the furan-2-carbothioamide class of molecules. While direct experimental data on the antiviral activity of this compound is limited in the reviewed literature, extensive research on structurally related analogues provides valuable insights into its potential efficacy, especially as an inhibitor of the SARS-CoV-2 main protease.

A pivotal study identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as a novel class of non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. nih.gov Through in-house library screening, an initial hit compound, F8 , demonstrated inhibitory activity against the SARS-CoV-2 main protease with a half-maximal inhibitory concentration (IC50) value of 21.28 µM. nih.gov This discovery prompted further investigation into the structure-activity relationships (SAR) of this scaffold, leading to the synthesis and evaluation of numerous analogues.

Subsequent optimization efforts, guided by similarity searches and structure-based drug design, led to the identification of more potent inhibitors. nih.gov For instance, compound F8-S43 emerged from a similarity search with an improved IC50 value of 10.76 µM. nih.gov Further structural modifications, focusing on substitutions on the furan ring, yielded compounds with significantly enhanced inhibitory activity. The introduction of various aryl groups at the 5-position of the furan ring, a key feature of the target compound this compound, was explored. This led to the discovery of compounds F8-B6 and F8-B22 , which displayed potent inhibition of SARS-CoV-2 Mpro with IC50 values of 1.57 µM and 1.55 µM, respectively. nih.gov

The antiviral activity of 5-arylfuran derivatives has also been demonstrated against other viruses. A series of chalcone (B49325) derivatives of 5-arylfuran-2-carbaldehydes were synthesized and showed activity against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). xisdxjxsu.asia This suggests that the 5-aryl-furan scaffold possesses a broader antiviral potential.

While the core of the molecule under investigation is a furan ring, it is worth noting that related heterocyclic structures containing a 5-(4-chlorophenyl) moiety have also been investigated for antiviral properties. For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and tested against the Tobacco Mosaic Virus (TMV), with some compounds exhibiting notable inhibitory activity. nih.govresearchgate.net

The collective findings from these studies on furan-2-carbothioamide and 5-arylfuran analogues strongly suggest that this compound is a promising candidate for antiviral research, particularly as an inhibitor of the SARS-CoV-2 main protease. The presence of the 4-chlorophenyl group at the 5-position of the furan ring is a common feature in several of the optimized analogues with potent activity.

Data Tables

The following tables summarize the in vitro inhibitory activity of selected furan-2-carbothioamide analogues against the SARS-CoV-2 main protease, as reported in the scientific literature.

Table 1: SARS-CoV-2 Main Protease (Mpro) Inhibitory Activity of Furan-2-carbothioamide Analogues

| Compound ID | Structure | Inhibition % (at 50 µM) | IC50 (µM) | Source |

| F8 | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | 65.0 | 21.28 ± 0.89 | nih.gov |

| F8-S43 | Analogue from similarity search | - | 10.76 | nih.gov |

| F8-B6 | Optimized analogue | - | 1.57 | nih.gov |

| F8-B22 | Optimized analogue | - | 1.55 | nih.gov |

| Tideglusib | Control | 98.6 | 0.30 ± 0.02 | nih.gov |

Data presented as mean ± standard deviation where available.

Computational Chemistry and Theoretical Modeling of 5 4 Chlorophenyl Furan 2 Carbothioamide

Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) Calculations

No specific DFT calculations for 5-(4-Chlorophenyl)furan-2-carbothioamide have been reported in the scientific literature. Such calculations would be invaluable for determining the optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters of the molecule.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap, Electron Density Transfer)

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the chemical reactivity and kinetic stability of a molecule, has not been performed on this compound. This analysis would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the determination of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions.

Non-Covalent Interaction Profiling in Solid State and Solutions

Quantum Theory of Atoms in Molecules (QTAIM)

A Quantum Theory of Atoms in Molecules (QTAIM) analysis, which characterizes the nature of chemical bonds and non-covalent interactions based on the topology of the electron density, has not been applied to this compound in any published research.

Reduced Density Gradient (RDG) and Natural Bond Orbital (NBO) Analysis

Similarly, there is no available research that includes a Reduced Density Gradient (RDG) analysis to visualize weak non-covalent interactions or a Natural Bond Orbital (NBO) analysis to investigate charge transfer and hyperconjugative interactions within this compound.

Molecular Dynamics and Docking Simulations for Biological Targets

Ligand-Target Receptor Binding Interactions and Affinity Prediction

Molecular docking studies on derivatives of the 5-(4-chlorophenyl)furan scaffold have revealed their potential to interact with various biological targets. For instance, novel derivatives have been designed and evaluated as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.govnih.gov In one such study, docking simulations showed that these compounds could bind to the colchicine (B1669291) binding site of tubulin, with binding affinities comparable to that of colchicine itself. nih.govnih.gov

Similarly, docking studies of related benzofuran (B130515) compounds against enzymes linked to type 2 diabetes, such as α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), have been performed. nih.gov These simulations help to rationalize the structure-activity relationship (SAR), explaining why certain substitutions on the phenyl ring lead to enhanced or diminished inhibitory activity. For example, a 4-fluorophenyl substituted derivative showed significantly higher activity against α-glucosidase compared to its 3-fluoro counterpart or the unsubstituted phenyl derivative. nih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key output of these simulations. It provides a quantitative estimate of the ligand's potency. For a series of fluorinated thiazolidin-4-one derivatives, docking against the c-Kit tyrosine kinase (PDB ID: 1T46) yielded binding affinities ranging from -7.7 to -9.2 kcal/mol, indicating strong potential for interaction. rjptonline.org

Conformational Analysis and Stability of Ligand-Receptor Complexes

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. semanticscholar.org MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and conformational changes that may occur. researchgate.net

The stability of the complex is crucial for a ligand's biological activity. A stable binding pose, maintained throughout the simulation, suggests a favorable and lasting interaction. Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the structural stability of the complex. The analysis of hydrogen bonds and other non-covalent interactions over the simulation trajectory further confirms the persistence of key binding features. semanticscholar.org While specific MD simulation data for this compound is not available in the search results, this technique is a standard and critical step in validating docking predictions for any potential drug candidate. researchgate.net

Rational Drug Design and Lead Optimization Based on Computational Insights

Computational modeling is a cornerstone of rational drug design. ijbiotech.comnih.gov By understanding the binding mode and SAR from docking and QSAR studies, medicinal chemists can design new molecules with improved potency and selectivity. nih.gov For example, if a docking study reveals an unoccupied hydrophobic pocket in the receptor's active site, a new analogue can be designed with a hydrophobic group positioned to fill that pocket, potentially increasing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of untested molecules, prioritizing compounds for synthesis, and understanding the structural features that govern activity. nih.gov

A QSAR model is built using a "training set" of compounds with known activities. Descriptors representing various physicochemical properties (e.g., electronic, steric, hydrophobic) are calculated for each molecule. Statistical methods are then used to generate an equation that correlates these descriptors with the observed activity. The predictive power of the model is then assessed using an external "test set" of compounds not used in model development. nih.govresearchgate.net

Key statistical parameters used to validate a QSAR model include the coefficient of determination (R²) for the training set, the cross-validated R² (Q²), and the predictive R² for the external test set. researchgate.net Robust QSAR models for various biological endpoints, such as toxicity or receptor activation, have been developed for diverse chemical classes. nih.gov While a specific QSAR model for this compound was not identified, the principles of QSAR are broadly applied in the discovery of bioactive heterocyclic compounds. nih.govresearchgate.net

Structure Activity Relationship Sar Insights for 5 4 Chlorophenyl Furan 2 Carbothioamide Derivatives

Influence of the 4-Chlorophenyl Substitution on Furan (B31954) Ring at Position 5

The presence of a 4-chlorophenyl group at the 5-position of the furan ring is a cornerstone of the biological activity observed in many derivatives. This specific substitution plays a significant role in the molecule's interaction with biological targets. The furan ring itself is a common scaffold in medicinal chemistry, known to be a part of various compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.orgijabbr.com

The aryl group at the 5-position of the furan is crucial for anchoring the molecule within the binding sites of target proteins. In the context of anticancer research, specifically as tubulin polymerization inhibitors, the 5-(4-chlorophenyl)furan moiety is instrumental. nih.govnih.gov The chlorine atom in the para position of the phenyl ring is particularly important. Halogen substitutions can enhance biological activity by increasing the compound's lipophilicity, which may improve its ability to cross cell membranes. mdpi.com This increased lipophilicity can lead to better bioavailability and interaction with hydrophobic pockets in target enzymes or receptors.

Systematic investigations into 5-aryl-furan-2-carboxamide derivatives have demonstrated that the nature and position of substituents on the C-5 aryl ring can fine-tune the compound's potency. For instance, in a series of urotensin-II receptor antagonists, modifying the substituents on the 5-aryl group led to the identification of highly potent compounds. nih.gov This underscores that while the phenyl group provides a necessary scaffold, the specific substitution, such as the 4-chloro group, is a key determinant of the pharmacological potency. The electron-withdrawing nature of the chlorine atom can also influence the electronic properties of the entire molecule, affecting its binding affinity and reactivity.

Role of the Thioamide Group in Biological Efficacy

The thioamide group (-CSNH2) is a bioisosteric replacement for the more common amide group (-CONH2) and has distinct properties that significantly contribute to the biological efficacy of these compounds. nih.govnih.gov Thioamides are recognized for their unique chemical characteristics which can enhance therapeutic potential.

Key properties of the thioamide group that influence biological activity include:

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their corresponding amides. nih.gov This alters the molecule's ability to interact with amino acid residues in a protein's active site, potentially leading to different or stronger binding.

Electronic and Steric Properties: The carbon-sulfur (C=S) double bond is longer and weaker than the carbon-oxygen (C=O) bond in an amide. nih.govnih.gov The sulfur atom is larger and more polarizable than oxygen. These differences in size, bond length, and electronic nature can lead to improved target engagement and potency. nih.gov

Lipophilicity: The replacement of an oxygen atom with sulfur generally increases the lipophilicity of the molecule. nih.gov This can enhance cell membrane permeability and contribute to better pharmacokinetic profiles.

Metabolic Stability: In some cases, thioamide-containing compounds have shown greater stability in human serum compared to their counterparts. nih.gov

In medicinal chemistry, the thioamide moiety has been incorporated into various therapeutic agents to improve their pharmacological profiles. For example, the substitution of an amide with a thioamide has been shown to significantly enhance the antiproliferative activity of certain small molecule inhibitors. nih.gov This functional group is a crucial building block in many drugs and often performs a key structural role in binding to biological targets. mdpi.com

Impact of Peripheral Substituents on Pharmacological Potency and Selectivity

Beyond the core 5-(4-chlorophenyl)furan and thioamide moieties, the addition of other peripheral substituents has a profound impact on the pharmacological potency and selectivity of the derivatives. The structure-activity relationship of these compounds can be finely tuned by modifying these external groups. nih.gov

In a study of 5-(4-chlorophenyl)furan derivatives designed as tubulin polymerization inhibitors, various heterocyclic and acyclic moieties were introduced, leading to a wide range of potencies. nih.govnih.gov For example, the introduction of a pyrazoline ring with different N-substituents dramatically influenced the antitumor activity. The data shows that small changes, such as the type of amine on an acetyl linker, can result in significant differences in inhibitory concentrations (IC50).

| Compound | Description | IC50 (μM)† |

| 7c | Pyrazoline with N-morpholine acetyl linker | 0.09 |

| 7e | Pyrazoline with N,N-dimethyl acetyl linker | 0.05 |

| 11a | Pyridine (B92270) derivative | 0.06 |

| Colchicine (B1669291) | Reference Drug | 0.10 |

| †Data sourced from a study on leukemia SR cell line inhibition. nih.govnih.gov |

As shown in the table, compounds 7c , 7e , and 11a were found to be more potent than the reference drug, colchicine. nih.govnih.gov The dimethyl amine derivative (7e ) exhibited the highest activity, highlighting the importance of the peripheral substituent's nature. The order of activity was generally found to be dimethyl amine > piperazine (B1678402) > morpholine (B109124), indicating that both electronic and steric factors of the substituent play a role. nih.gov

Furthermore, the length of a carbon spacer linking the pyrazoline to an amine also affected activity, sometimes enhancing it and other times reducing it depending on the other substitutions on the molecule. nih.gov This demonstrates that the interplay between different peripheral groups is complex and crucial for optimizing pharmacological potency. The substitution pattern can also modulate the compound's activity spectrum, for instance, conferring selectivity for certain types of cancer cells or bacterial strains. nih.gov

Stereochemical Implications in Biological Activity (e.g., (E)-configuration)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. The specific spatial orientation of functional groups dictates how a molecule can fit into and interact with a chiral biological target like an enzyme or receptor.

For derivatives of 5-(4-Chlorophenyl)furan-2-carbothioamide, stereochemical considerations can arise from chiral centers or from geometric isomerism around double bonds. For example, in precursors used to synthesize these furan derivatives, such as chalcones (α,β-unsaturated ketones), the (E)- and (Z)-configurations around the carbon-carbon double bond can lead to significant differences in reactivity and subsequent biological activity of the cyclized products. The (E)-configuration is often the more stable and biologically active form.

When asymmetric carbons are present in the peripheral substituents, the molecule can exist as enantiomers or diastereomers. It is common in pharmacology for one enantiomer to be significantly more potent than the other, or for the two to have entirely different biological effects. For example, the synthesis of related furan-containing compounds has been noted to produce diastereomers, which can possess distinct physical and biological properties. researchgate.net While specific studies on the stereochemical implications for this compound itself are limited in the provided context, the fundamental principles of stereoisomerism in drug action strongly suggest that the 3D structure is a key factor in its biological efficacy.

Emerging Research Avenues and Future Directions for 5 4 Chlorophenyl Furan 2 Carbothioamide

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 5-(4-Chlorophenyl)furan-2-carbothioamide and its analogues is an active area of investigation, with researchers focusing on both novel pathways and more environmentally sustainable methods.

A common starting point for the synthesis of these derivatives is 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691). nih.gov One established method for converting such aldehydes into the corresponding thioamides is the Willgerodt-Kindler reaction. thieme-connect.deresearchgate.net This reaction typically involves heating the aldehyde with an amine (like morpholine (B109124) or piperidine) and elemental sulfur to yield the desired carbothioamide. thieme-connect.de Research has shown this method to be effective for 5-arylfuran-2-carbaldehydes, providing moderate to high yields. thieme-connect.de Another potential pathway involves the reaction of the starting aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can then be a precursor for further cyclization or modification. researchgate.netnih.gov

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic protocols. This includes the use of water as a solvent, which has been successfully employed in the synthesis of the precursor 5-(4-chlorophenyl)furan-2-carbaldehyde from 2-furaldehyde. nih.gov Other green approaches being explored for related heterocyclic compounds include one-pot condensation reactions, the use of safer catalysts like choline (B1196258) hydroxide, and solvent-free reaction conditions, sometimes activated by infrared energy, to reduce the use of hazardous organic solvents. researchgate.netconicet.gov.arresearchgate.net The use of recyclable catalysts, such as sulfated tungstate, under solvent-free conditions also represents a promising green alternative for the Willgerodt-Kindler reaction. thieme-connect.de

Identification of New Molecular Targets and Signaling Pathways

Research into the biological activity of compounds structurally related to this compound has identified tubulin as a key molecular target. nih.govnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for numerous cellular processes, including cell division, motility, and intracellular transport, making them an attractive target for anticancer drug development. nih.govnih.gov

Derivatives of 5-(4-chlorophenyl)furan have been shown to act as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govnih.govnih.gov This interaction disrupts microtubule dynamics, which is crucial for the formation of the mitotic spindle during cell division. The disruption of this process leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.govnih.govnih.gov Molecular docking studies have further elucidated these interactions, suggesting that these furan (B31954) derivatives may bind to a cavity in the colchicine site that is not commonly involved in the binding of other known inhibitors. nih.govnih.gov

The potency of these compounds as tubulin inhibitors has been demonstrated in various studies. Several novel pyrazoline and pyridine (B92270) derivatives of 5-(4-chlorophenyl)furan were found to be more potent than colchicine itself. nih.govnih.gov

| Compound | Description | Tubulin Polymerization Inhibition (%) | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 7c | Pyrazoline derivative | 95.2% | 0.09 | nih.govnih.gov |

| 7e | Pyrazoline derivative | 96.0% | 0.05 | nih.govnih.gov |

| 11a | Pyridine derivative | 96.3% | 0.06 | nih.govnih.gov |

Advanced In Vitro and In Vivo Preclinical Models for Efficacy Assessment

The evaluation of potential therapeutic agents relies on a hierarchy of preclinical models to assess efficacy and mechanism of action.

In Vitro Models

Two-dimensional (2D) cell cultures are the most widely used initial screening tool. mdpi.com For 5-(4-chlorophenyl)furan derivatives, a range of human cancer cell lines have been employed to test their antiproliferative activity. These include leukemia (SR), breast cancer (MDA-MB-231, MDA-MB-435), colon cancer (COLO 205), and melanoma (SK-MEL-5) cell lines. nih.govnih.govrsc.org The use of the National Cancer Institute's 60-cell line panel (NCI60) allows for broad screening against a diverse set of human cancers. rsc.org

More advanced in vitro models are emerging to better mimic the complexity of a tumor. Three-dimensional (3D) models, such as spheroids, can replicate a tumor's spatial architecture and microenvironment more accurately than 2D cultures. mdpi.commdpi.com Further sophistication is achieved with organ-on-a-chip technologies, which can model organ-level pathophysiology and drug responses, and patient-derived organoids (PDOs), which offer a highly personalized model for drug testing. mdpi.comnih.gov While not yet specifically reported for this compound, the adoption of these advanced models will be a critical next step in its preclinical evaluation.

In Vivo Models

Animal models are essential for evaluating the pharmacokinetics and systemic efficacy of a drug candidate. aacrjournals.org While specific in vivo efficacy studies on this compound are not yet published, research on related compounds provides a framework. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard approach. aacrjournals.org For other furan-based compounds, in vivo pharmacokinetic studies have been conducted in mice to determine properties like half-life and plasma concentration. nih.gov Genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs), where a patient's tumor is implanted into a mouse, offer models with higher clinical relevance by better recapitulating the native tumor microenvironment and heterogeneity. nih.govaacrjournals.org The use of zebrafish models is also gaining traction for rapid screening. nih.gov Future in vivo assessment of this compound would likely utilize these established models.

Development of Prodrugs and Targeted Delivery Systems

A significant frontier in drug development is the creation of prodrugs and targeted delivery systems to enhance therapeutic efficacy and minimize off-target effects. wiley-vch.dewiley.com

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. wiley.com This strategy can be used to overcome issues with solubility, stability, or absorption. wiley-vch.de For a compound like this compound, a prodrug could be designed by modifying the carbothioamide group to improve its pharmacokinetic profile. The goal is to ensure the drug is released effectively at the desired site of action. nih.gov

Targeted delivery systems aim to concentrate a therapeutic agent at the site of disease, such as a tumor, thereby increasing its local efficacy while reducing systemic toxicity. nih.gov Given that derivatives of this compound target tubulin, a protein essential for all dividing cells, targeted delivery is a particularly attractive strategy. This could involve conjugating the compound to a monoclonal antibody that recognizes a tumor-specific antigen, creating an antibody-drug conjugate (ADC). Another approach is to encapsulate the compound within nanoparticles, such as liposomes or carbon nanotubes, which can be engineered to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands to their surface. nih.gov While these advanced delivery strategies have not yet been specifically developed for this compound, they represent a logical and promising direction for future research to unlock its full therapeutic potential.

Q & A

Basic: What synthetic routes are recommended for preparing 5-(4-Chlorophenyl)furan-2-carbothioamide?

A multi-step synthesis approach is typically employed. One method involves:

Suzuki-Miyaura Coupling : Reacting 5-bromofuran-2-carbothioamide with 4-chlorophenylboronic acid using a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., KOAc) in a polar aprotic solvent (e.g., DMAc) at elevated temperatures (130°C) .

Thioamide Functionalization : Introducing the thioamide group via thionation of a precursor carboxamide using Lawesson’s reagent or phosphorus pentasulfide.

Characterization of intermediates via TLC and NMR ensures reaction progression. Final purification may involve column chromatography or recrystallization .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Critical techniques include:

- ¹H/¹³C NMR : Assign peaks to confirm the furan ring (δ 6.5–7.5 ppm for protons), chlorophenyl group (δ 7.3–7.6 ppm), and thioamide (-C(=S)-NH₂) protons (δ 8–10 ppm) .

- FT-IR : Identify thioamide C=S stretch (~1200–1250 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₁H₉ClN₂OS; theoretical ~252.6 g/mol) .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Contradictions may arise from solvent polarity, temperature, or impurities. Strategies include:

Controlled Replication : Repeat experiments using standardized solvents (e.g., DMSO, ethanol) and inert atmospheres to exclude oxidation .

HPLC-PDA Analysis : Quantify purity (>95%) and detect degradation products under stress conditions (e.g., heat, UV light) .

Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at 25–300°C .

Advanced: What computational methods predict the biological interactions of this compound?

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., bacterial enzymes, kinases). The chlorophenyl and thioamide groups may engage in hydrophobic or hydrogen-bonding interactions .

QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial activity using datasets from analogs like furan-carboxamides .

Basic: What are the optimal storage conditions to preserve compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants to avoid hydrolysis of the thioamide group .

- Solvent Choice : Prepare stock solutions in anhydrous DMSO (seal under argon) to minimize thiol oxidation .

Advanced: How can metabolic stability be assessed for this compound in preclinical studies?

In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS to calculate half-life .

CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .

Advanced: What experimental designs are recommended to investigate antimicrobial mechanisms?

Time-Kill Kinetics : Expose bacterial cultures (e.g., S. aureus, E. coli) to 1–4× MIC and plate aliquots hourly to assess bactericidal vs. bacteriostatic effects .

Target Validation : Use genetic knockouts (e.g., E. coli FabI mutants) or enzyme inhibition assays (e.g., β-ketoacyl-ACP reductase) to identify molecular targets .

Basic: How should researchers handle discrepancies in NMR data between synthesized batches?

Trace Impurity Analysis : Use 2D NMR (COSY, HSQC) to assign minor signals (e.g., unreacted starting materials) .

Deuterated Solvent Consistency : Ensure identical solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .

Advanced: What strategies optimize yield in large-scale synthesis?

Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency .

Flow Chemistry : Implement continuous reactors to improve heat/mass transfer during exothermic steps (e.g., thioamide formation) .

Advanced: How can crystallography resolve structural ambiguities in this compound?

Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Analyze to confirm dihedral angles between furan and chlorophenyl groups, critical for SAR studies .

Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to detect polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.